molecular formula C11H14O4 B2401894 3-Methoxy-2-propoxybenzoic acid CAS No. 104215-92-1

3-Methoxy-2-propoxybenzoic acid

Cat. No.: B2401894
CAS No.: 104215-92-1
M. Wt: 210.229
InChI Key: UAPGLKPYMBAHEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-propoxybenzoic acid typically involves the esterification of 3-hydroxybenzoic acid with propanol, followed by methylation of the hydroxyl group using methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-propoxybenzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-propoxybenzoic acid is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound in research and industry .

Biological Activity

3-Methoxy-2-propoxybenzoic acid is a benzoic acid derivative that has garnered interest in various biochemical research applications, particularly in proteomics and organic synthesis. Its unique structure, characterized by the presence of both methoxy and propoxy groups, contributes to its solubility and reactivity, making it a valuable compound for studying biological interactions.

  • Molecular Formula : C12H16O4
  • Molecular Weight : 210.23 g/mol
  • Structural Features : The compound consists of a benzoic acid core with methoxy (-OCH₃) and propoxy (-OCH₂CH(CH₃)₂) substituents, which enhance its chemical properties and potential biological activities.

Biological Activity

This compound has been investigated for its biological activities, particularly in the context of inflammation and allergic responses. The following sections detail its pharmacological effects based on available research findings.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNFα). These cytokines are pivotal in mediating inflammatory responses in various conditions, including asthma and allergic diseases .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Leukotriene Receptors : Similar compounds have shown activity against cysteinyl leukotriene receptors, which are implicated in asthma and other inflammatory disorders .
  • Modulation of Cytokine Production : The compound may reduce the secretion of pro-inflammatory cytokines from immune cells, thereby alleviating inflammation .

Case Studies

  • Guinea Pig Model : In studies involving guinea pigs, compounds structurally related to this compound demonstrated low toxicity and were effective in reducing bronchoconstriction induced by leukotrienes. This suggests potential therapeutic applications for respiratory conditions .
  • Human Cell Lines : In vitro studies have shown that derivatives can inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties. The specific pathways affected include those involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound with related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-Propoxybenzoic AcidC11H14O3Lacks methoxy group; simpler structureModerate anti-inflammatory effects
3-Methoxybenzoic AcidC9H10O3One less propyl group; used as flavoring agentAntioxidant properties
5-(Benzyloxy)-2-hydroxybenzoic AcidC15H14O4Hydroxy group adds polarity; potential for H-bondingAntimicrobial activity
2-Methoxy-6-methylbenzoic AcidC10H12O3Contains a methyl group; different reactivityAntiproliferative effects

Properties

IUPAC Name

3-methoxy-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPGLKPYMBAHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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